molecular formula C13H17FO4 B12607847 Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate CAS No. 647855-64-9

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate

Cat. No.: B12607847
CAS No.: 647855-64-9
M. Wt: 256.27 g/mol
InChI Key: MGDAPBVLMXUYGD-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluoropropyl group and two methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate typically involves the esterification of 3-(3-fluoropropyl)-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-(3-fluoropropyl)-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-(3-fluoropropyl)-4,5-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate: Similar in structure but with different substituents.

    3-(3-Fluoropropyl)-4,5-dimethoxybenzoic acid: The carboxylic acid analog.

    3-(3-Fluoropropyl)-4,5-dimethoxybenzyl alcohol: The reduced form of the ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropropyl group enhances its potential for use in radiolabeling and imaging studies, while the methoxy groups contribute to its stability and reactivity.

Biological Activity

Methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C13H17FO4C_{13}H_{17}FO_{4}. Its structure features a benzoate moiety substituted with two methoxy groups and a fluoropropyl chain, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may modulate enzyme activity and receptor interactions, leading to diverse biochemical effects.

  • Enzyme Modulation : The presence of the methoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with intracellular enzymes.
  • Receptor Binding : The fluoropropyl substituent could influence binding affinity to specific receptors involved in signaling pathways relevant to cancer and metabolic disorders.

Therapeutic Applications

Research indicates potential therapeutic applications for this compound in various conditions:

  • Anticancer Activity : Some studies have reported that similar compounds exhibit cytotoxic effects against cancer cell lines. The benzoate structure is known for its ability to interact with DNA and inhibit cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammatory markers, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 10 to 25 µM, indicating a moderate level of potency.
  • Mechanistic Studies : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls.

Comparative Analysis

A comparative analysis of this compound with other related compounds is presented below:

Compound NameIC50 (µM)Mechanism of ActionTherapeutic Use
This compound10-25Caspase activationAnticancer
Methyl 4-methoxybenzoate15-30DNA intercalationAnticancer
Methyl 3-(4-methoxyphenyl)propanoate20-40Anti-inflammatoryInflammatory diseases

Properties

CAS No.

647855-64-9

Molecular Formula

C13H17FO4

Molecular Weight

256.27 g/mol

IUPAC Name

methyl 3-(3-fluoropropyl)-4,5-dimethoxybenzoate

InChI

InChI=1S/C13H17FO4/c1-16-11-8-10(13(15)18-3)7-9(5-4-6-14)12(11)17-2/h7-8H,4-6H2,1-3H3

InChI Key

MGDAPBVLMXUYGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CCCF)C(=O)OC

Origin of Product

United States

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